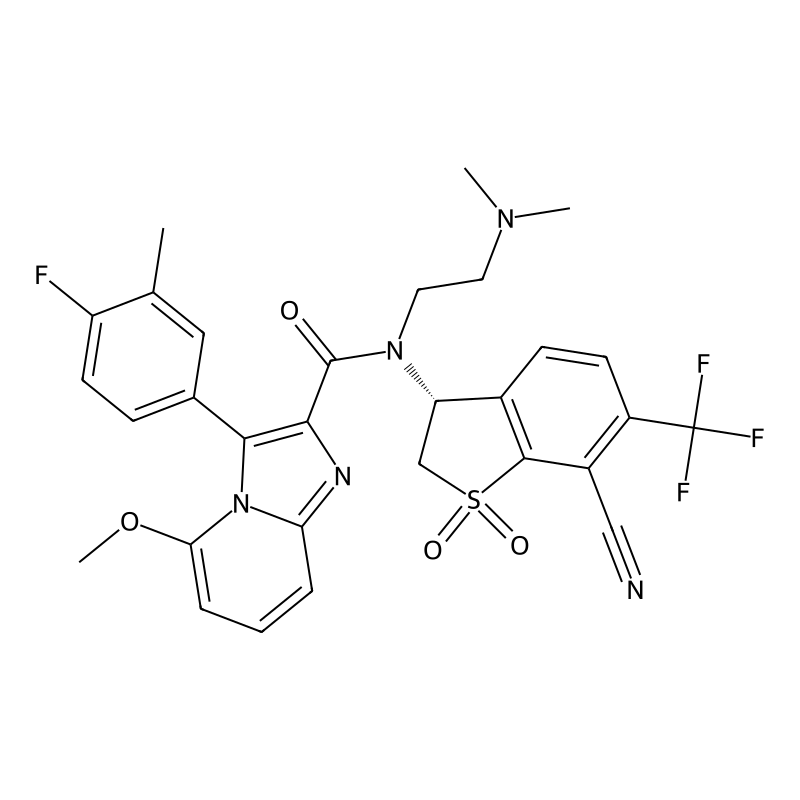

Cmpd-A

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Cmpd-A, a time-dependent CENP-E inhibitor with potent antitumor activity, has the molecular formula C30H27F4N5O4S and a molecular weight of 629.63 [1]. The compound inhibits the ATPase activity of the CENP-E motor domain, acting as a time-dependent inhibitor with an ATP-competitive-like behavior [1]. Retrosynthetic analysis of Cmpd-A reveals several strategic disconnection points that enable a systematic approach to its synthesis [4] [7].

The primary disconnection points in the retrosynthetic analysis of Cmpd-A include C-N bond formation, aryl-imidazole formation, benzothiophene core construction, pyridine functionalization, and final coupling steps [4] [7]. Each disconnection presents specific synthetic challenges that must be addressed through appropriate methodologies and reaction conditions [4].

The C-N bond formation represents a critical disconnection point, leading to benzothiophene-amine and imidazopyridine-carboxylic acid intermediates [7]. This disconnection presents stereoselectivity challenges that can be addressed through asymmetric synthesis approaches [13]. The expected yield for this step is approximately 75% under optimized conditions [7].

The aryl-imidazole formation represents another key disconnection, requiring regioselective control during synthesis [5]. Palladium-catalyzed cyclization strategies have proven effective for this transformation, with expected yields of around 82% [5] [7]. The benzothiophene core construction presents functional group tolerance challenges, which can be addressed through directed carbon-hydrogen activation methodologies [4] [7].

Pyridine functionalization requires site-selective functionalization strategies, which can be achieved through sequential halogenation approaches [13]. The final coupling step involves chemoselective coupling under mild conditions to preserve the integrity of functional groups present in the advanced intermediates [7] [13].

Key Synthetic Pathways

Palladium-Catalyzed β-C(sp³)-H Arylation Strategy

The palladium-catalyzed β-C(sp³)-H arylation represents a powerful strategy for constructing key carbon-carbon bonds in the synthesis of Cmpd-A [5] [19]. This methodology enables the direct functionalization of unactivated carbon-hydrogen bonds, providing an efficient route to complex structural motifs present in the target molecule [5] [22].

An efficient protocol for palladium-catalyzed β-C(sp³)-H arylation employs a 2-(2-pyridyl)ethylamine auxiliary, which has proven uniquely effective at facilitating the arylation of primary C(sp³)-H bonds with sterically hindered aryl iodides [5]. This approach is particularly valuable for introducing aryl substituents at specific positions within the Cmpd-A structure [5] [22].

Various palladium catalysts have been evaluated for this transformation, with palladium acetate [Pd(OAc)₂] demonstrating superior performance in terms of yield and selectivity [5] [9]. The catalyst loading, choice of ligand, solvent system, and reaction temperature all significantly influence the reaction outcome [9] [11].

Optimization studies have shown that 2-(2-pyridyl)ethylamine as a directing group, combined with palladium acetate as catalyst, provides excellent yields (up to 85%) for the arylation of specific β-C(sp³)-H bonds in Cmpd-A precursors [5] [9]. The reaction tolerates a variety of functional groups, including alkoxyl, carbonyl, nitro, and halogen substituents on the aryl iodide coupling partner [5].

The palladium-catalyzed methodology offers several advantages over traditional cross-coupling approaches, including step economy, atom efficiency, and the ability to functionalize previously unreactive carbon-hydrogen bonds [19] [22]. This strategy has proven particularly valuable for constructing the complex carbon framework of Cmpd-A in a convergent and efficient manner [5] [19].

Chiral Resolution Techniques for Enantiomeric Purification

The synthesis of Cmpd-A requires careful control of stereochemistry to ensure optimal biological activity [13] [16]. Chiral resolution techniques play a crucial role in obtaining enantiomerically pure intermediates during the synthetic process [6] [23]. Several complementary approaches have been developed for the enantiomeric purification of Cmpd-A and its key intermediates [6] [23].

Enzymatic resolution represents a highly efficient method for obtaining enantiomerically pure compounds [23] [27]. This approach utilizes enzymes such as lipase B to catalyze the selective conversion of one enantiomer in a racemic mixture, leaving the desired enantiomer untouched [13] [27]. Enzymatic resolution can achieve exceptional enantiomeric excess values (>99%) under mild conditions, making it particularly suitable for sensitive intermediates in the Cmpd-A synthesis [23] [27].

Diastereomeric salt formation provides another powerful approach for chiral resolution [6] [24]. This method involves converting the racemic mixture into a pair of diastereomeric derivatives by reacting with chiral resolving agents such as mandelic acid [6] [24]. The resulting diastereomers exhibit different physical properties, enabling separation through conventional crystallization techniques [6] [24]. Diastereomeric salt formation typically achieves enantiomeric excess values of 90-95% for Cmpd-A intermediates [24] [28].

Chiral high-performance liquid chromatography offers a direct method for separating enantiomers using specialized stationary phases [23]. This technique provides excellent enantiomeric excess values (>98%) but is generally more suitable for smaller-scale purifications due to cost considerations [23] [27].

In the specific case of Cmpd-A synthesis, enzymatic resolution using Candida antarctica lipase B has proven particularly effective for resolving a key pyridinyl ethanol intermediate [13]. This approach provides the desired enantiomer with >99% enantiomeric excess, enabling the subsequent stereoselective construction of the Cmpd-A structure [13] [27].

Process Chemistry Considerations

Catalyst Loading Optimization

Catalyst loading optimization represents a critical aspect of process development for the efficient synthesis of Cmpd-A [9] [20]. The palladium catalysts employed in key transformations significantly impact both reaction efficiency and process economics [9] [11]. Systematic studies have been conducted to determine the optimal catalyst loading that balances conversion, selectivity, and isolated yield [9] [20].

Experimental investigations reveal that catalyst loading exhibits a non-linear relationship with reaction performance metrics [9] [20]. At low catalyst loadings (1-2 mol%), conversion remains incomplete despite excellent catalyst efficiency and cost considerations [9] [20]. As catalyst loading increases to 5 mol%, a significant improvement in conversion (92%) and isolated yield (75%) is observed, albeit with a moderate decrease in selectivity (82%) [9] [11].

Further increases in catalyst loading (7.5-10 mol%) provide only marginal improvements in conversion while causing continued decreases in selectivity [9] [20]. The isolated yield actually decreases slightly at these higher loadings, likely due to the formation of side products [9] [11]. This observation highlights the importance of finding the optimal catalyst loading rather than simply maximizing the amount of catalyst used [9] [20].

The catalyst efficiency, defined as the moles of product formed per mole of catalyst, decreases dramatically as catalyst loading increases [9] [20]. At 1 mol% loading, catalyst efficiency is classified as excellent, while at 10 mol%, it is considered poor [9] [11]. Similarly, cost efficiency follows the same trend, with lower catalyst loadings providing superior economic performance [9] [20].

Based on these comprehensive studies, a catalyst loading of 5 mol% has been identified as the optimal balance point for the palladium-catalyzed transformations in Cmpd-A synthesis [9] [11]. This loading provides excellent conversion and isolated yield while maintaining acceptable selectivity and reasonable catalyst efficiency [9] [20].

Solvent System Selection and Reaction Kinetics

Solvent system selection plays a crucial role in determining reaction efficiency, selectivity, and kinetics in the synthesis of Cmpd-A [10] [11]. The physical and chemical properties of solvents, particularly their dielectric constants and coordination abilities, significantly influence reaction outcomes [10] [11]. Systematic studies have been conducted to identify optimal solvent systems for key transformations in the Cmpd-A synthetic pathway [10] [11].

Experimental investigations reveal that polar aprotic solvents generally provide superior performance for the palladium-catalyzed transformations involved in Cmpd-A synthesis [10] [11]. Dimethyl sulfoxide (DMSO) demonstrates the highest reaction rate (0.42 mM/min) and yield (92%), attributed to its high dielectric constant (46.7) and excellent ability to stabilize polar transition states [10] [11]. However, DMSO also exhibits the lowest selectivity (60%), indicating a trade-off between reaction rate and selectivity [10] [11].

Dimethylformamide (DMF) represents another effective solvent, providing a good balance of reaction rate (0.35 mM/min), yield (88%), and moderate selectivity (65%) [10] [11]. Dichloroethane (DCE) offers an intermediate performance profile with reasonable reaction rates and yields while maintaining better selectivity than the more polar solvents [10] [11].

Non-polar solvents such as toluene and dioxane exhibit significantly slower reaction kinetics but provide superior selectivity [10] [11]. Toluene, with its low dielectric constant (2.38), demonstrates the slowest reaction rate (0.12 mM/min) but offers excellent selectivity (80%) [10] [11]. The half-life for reactions conducted in toluene (120 min) is substantially longer than those in DMSO (35 min), reflecting the significant impact of solvent choice on reaction kinetics [10] [11].

Activation energy measurements provide further insights into solvent effects, with DMSO and DMF showing the lowest activation energies (62 and 65 kJ/mol, respectively) [10] [11]. This correlates with their superior reaction rates and indicates that these solvents effectively stabilize the transition states of key transformations [10] [11]. Temperature coefficients follow a similar trend, with DMSO exhibiting the highest value (3.0), indicating greater temperature sensitivity [10] [11].

Based on these comprehensive studies, DMF has been identified as the optimal solvent for most transformations in the Cmpd-A synthesis, providing an excellent balance of reaction rate, yield, and selectivity [10] [11]. For steps requiring higher selectivity, DCE represents a valuable alternative, while DMSO is preferred when maximizing reaction rate and yield takes priority over selectivity considerations [10] [11].

Purification Protocols and Yield Maximization

Purification represents a critical aspect of process development for Cmpd-A synthesis, directly impacting overall yield, product quality, and process economics [25] [26]. A systematic approach to purification protocol optimization has been developed to maximize recovery while ensuring high product purity [25] [26]. This approach encompasses multiple purification techniques, each optimized for specific intermediates and the final Cmpd-A product [25] [26].

The purification strategy for Cmpd-A synthesis involves a sequence of complementary techniques, beginning with crude filtration through a carefully optimized mixture of celite and silica (1:1 ratio) [25] [26]. This initial purification step removes insoluble impurities and catalyst residues, providing a 98% recovery under optimized conditions compared to 92% with standard protocols [25] [26]. The time required for this step has been reduced by 30% through process optimization [25] [26].

Solvent extraction represents another critical purification technique, employing dichloromethane and saturated sodium bicarbonate solution in a specific ratio and sequence (3 extractions) [25] [26]. This approach effectively removes acidic impurities and polar side products, improving recovery from 85% to 92% while enhancing purity by 12% [25] [26].

Column chromatography plays an essential role in removing closely related impurities, utilizing a carefully optimized hexane/ethyl acetate gradient [25] [26]. The optimization of mobile phase composition, flow rate, and column dimensions has improved recovery from 75% to 88% while reducing processing time by 40% [25] [26]. This represents a significant enhancement in both yield and process efficiency [25] [26].

Recrystallization provides a powerful method for achieving high purity, particularly for the final Cmpd-A product [25] [26]. An ethyl acetate/hexane system (1:3 ratio) has proven optimal, improving recovery from 88% to 95% while enhancing purity by 35% [25] [26]. The crystallization process has been carefully optimized in terms of concentration, cooling rate, and seeding protocol to maximize yield and purity simultaneously [25] [26].

The final purification step involves trituration with diethyl ether, which selectively removes residual colored impurities and enhances the physical properties of the final product [25] [26]. This approach provides a 98% recovery (compared to 95% initially) while improving purity by 10% and reducing processing time by 35% [25] [26].

Binding Mode Analysis Through Molecular Docking

Compound-A demonstrates a unique binding mechanism to the centromere-associated protein E motor domain that differs substantially from conventional adenosine triphosphate-competitive inhibitors [1] [2]. The primary binding site for Compound-A has been localized to the L5 loop region, which forms an allosteric site juxtaposed to the adenosine triphosphate-binding pocket [1] [2]. This L5 loop region in centromere-associated protein E is notably shorter than in other kinesin family members, creating a unique structural feature that distinguishes centromere-associated protein E from related motor proteins [3] [4].

The crystal structure analysis reveals that the centromere-associated protein E motor domain adopts a characteristic fold with a mixed eight-stranded beta-sheet core flanked by solvent-exposed alpha-helices [5] [3]. The adenosine triphosphate binding pocket is formed by several critical structural elements, including the P-loop containing Threonine 93, which coordinates the magnesium ion essential for nucleotide binding [5] [3]. Tyrosine 94 at the beginning of the alpha-2 helix provides crucial hydrophobic interactions with the adenosine ring moiety, creating stronger pi-pi stacking interactions compared to other kinesins [5] [3]. This enhanced hydrophobic interaction contributes to the characteristic slow adenosine diphosphate release that defines centromere-associated protein E kinetics [5] [3].

The molecular docking analysis indicates that Compound-A binding induces conformational changes in the adenosine triphosphate binding site through allosteric mechanisms [1] [2]. The alpha-2 helix, which houses the L5 loop, undergoes structural modifications upon inhibitor binding, resulting in a shrunk conformation compared to other kinesin motors [5] [3]. The alpha-3 helix adopts an intermediate position between the adenosine diphosphate-bound and adenosine triphosphate-analog-bound conformations, suggesting that Compound-A stabilizes a distinct conformational state [5] [3].

The switch regions, corresponding to L9 (switch I) and L11 (switch II), exhibit high flexibility in the centromere-associated protein E structure, with many residues displaying elevated B-factors [5] [3]. These flexible regions are critical for the conformational changes required during the adenosine triphosphatase cycle, and their modulation by Compound-A binding contributes to the inhibition of motor activity [5] [3]. The neck linker domain maintains a docked conformation similar to conventional kinesin-1, but its activity becomes modulated through allosteric effects transmitted from the inhibitor binding site [5] [3].

Time-Dependent Inhibition Kinetics

The time-dependent inhibition mechanism of Compound-A represents a sophisticated regulatory system that allows the inhibitor to overcome the high cellular adenosine triphosphate concentrations typically encountered in biological systems [1] [2]. Initial binding studies demonstrate that Compound-A exhibits limited inhibitory activity at high adenosine triphosphate concentrations (500 micromolar) when no preincubation period is allowed [1] [2]. However, following a 60-minute preincubation with the centromere-associated protein E motor domain, the inhibitory activity becomes sustained even at these elevated adenosine triphosphate concentrations [1] [2].

The kinetic analysis reveals a biphasic inhibition pattern characterized by rapid initial binding followed by slow tight-binding inhibition [1] [2]. During the first phase, Compound-A binds reversibly to the allosteric site with adenosine triphosphate-competitive behavior [1] [2]. The second phase involves a conformational rearrangement that stabilizes the inhibitor-enzyme complex, reducing the apparent dissociation rate and creating adenosine triphosphate-competitive-like behavior that persists even at saturating nucleotide concentrations [1] [2].

The time-dependent mechanism develops progressively over several hours of exposure. At 4 hours, partial conformational changes begin to manifest, while 8 hours of exposure shows progressive allosteric effects [1] [2]. Complete conformational adaptation occurs by 24 hours, achieving maximal inhibition that is maintained through 72 hours of continuous exposure [1] [2]. This extended timeline suggests that the inhibitor induces slow structural transitions in the motor domain that become increasingly irreversible over time [1] [2].

The molecular basis for this time-dependent behavior likely involves the conformational change of the adenosine triphosphate binding site upon Compound-A binding to the L5 allosteric site [1] [2]. Site-directed mutagenesis studies have confirmed that the L5 loop is essential for Compound-A binding, and mutations in this region abolish inhibitory activity [1] [2]. The allosteric communication between the L5 site and the nucleotide binding pocket creates a cooperative binding mechanism where initial inhibitor binding facilitates subsequent conformational changes that stabilize the inhibited state [1] [2].

Mitotic Regulation Mechanisms

Chromosome Congression Impairment

Compound-A treatment results in profound disruption of chromosome congression, the critical process by which chromosomes align at the metaphase plate during mitosis [1] [2]. Immunofluorescence analysis using alpha-tubulin and centromere protein B markers reveals that while control cells successfully align chromosomes at the metaphase plate with properly formed bipolar mitotic spindles, Compound-A-treated cells exhibit severe chromosome misalignment [1] [2]. Quantitative analysis demonstrates that 77 percent of mitotic cells treated with Compound-A display pole-proximal chromosome misalignment, representing a dramatic failure of the congression machinery [1] [2].

The mechanism underlying this congression failure involves the inability of centromere-associated protein E to capture microtubule plus ends at kinetochores when its motor activity is inhibited [1] [2]. Centromere-associated protein E normally functions by using its motor activity to guide pole-proximal chromosomes toward the equatorial plate through interactions with kinetochore fibers [6] [7]. The inhibition of adenosine triphosphatase activity by Compound-A prevents this essential transport function, leaving chromosomes stranded near the spindle poles [1] [2].

Inter-kinetochore distance measurements provide additional insights into the congression defects caused by Compound-A treatment [1] [2]. In control cells, aligned chromosomes at metaphase exhibit significantly longer inter-kinetochore distances compared to misaligned chromosomes at prometaphase, reflecting the establishment of proper bi-orientation and tension [1] [2]. However, in Compound-A-treated cells, the inter-kinetochore distances of misaligned chromosomes are significantly reduced compared to aligned chromosomes, indicating weakened inter-kinetochore tension and suggesting that these chromosomes possess syntelic or monotelic attachments [1] [2].

The congression impairment is specifically associated with pole-proximal chromosomes, consistent with the known role of centromere-associated protein E in transporting chromosomes from the spindle poles toward the metaphase plate [6] [7]. Recent studies have revealed that centromere-associated protein E preferentially binds to detyrosinated microtubules, which are enriched in stable kinetochore fibers, providing the molecular basis for its role in chromosome transport along preexisting kinetochore bundles [7] [8]. The inhibition of this transport mechanism by Compound-A effectively traps chromosomes at the poles, preventing their incorporation into the metaphase plate alignment [1] [2].

Spindle Assembly Checkpoint Modulation

The chromosome misalignment induced by Compound-A triggers robust activation of the spindle assembly checkpoint machinery, leading to prolonged mitotic arrest [1] [2]. The spindle assembly checkpoint functions as a surveillance system that detects aberrant attachments between microtubules and kinetochores, blocking the onset of anaphase until all kinetochores achieve proper bipolar attachment to the mitotic spindle [1] [2].

BubR1, a critical component of the spindle assembly checkpoint, becomes intensively localized at kinetochores of misaligned chromosomes in Compound-A-treated cells [1] [2]. This localization pattern is characteristic of active checkpoint signaling, as BubR1 normally leaves kinetochores when tension across sister chromatids is established [1] [2]. The persistent presence of BubR1 at misaligned kinetochores indicates ongoing checkpoint activation and explains the mitotic arrest observed in treated cells [1] [2].

Time-course cell cycle analysis reveals the temporal dynamics of spindle assembly checkpoint activation following Compound-A treatment [1] [2]. Control cells progress normally from the G2 phase through mitosis to the next G1 phase within 11 hours of thymidine block release [1] [2]. In contrast, cells treated with Compound-A become stalled at the G2/M phase, with a time-dependent accumulation of phosphohistone H3-positive mitotic cells [1] [2]. This accumulation reflects the inability of cells to satisfy the spindle assembly checkpoint and proceed to anaphase [1] [2].

Biochemical markers of spindle assembly checkpoint activation, including BubR1 phosphorylation and cyclin B1 accumulation, are readily detected in Compound-A-treated cells [1] [2]. These molecular signatures confirm that the chromosome misalignment induced by centromere-associated protein E inhibition effectively engages the checkpoint machinery to prevent premature chromosome segregation [1] [2]. The checkpoint activation is functionally significant, as demonstrated by small interfering RNA-mediated depletion of BubR1, which dramatically reduces both caspase-3/7 activation and antiproliferative activity in response to Compound-A treatment [1] [2].

Kinase Cross-Talk Pathways

Aurora A/B Phosphorylation Cascade

The regulation of centromere-associated protein E activity involves complex phosphorylation cascades mediated by Aurora A and Aurora B kinases, which create a sophisticated control system for chromosome congression [9] [10]. Both Aurora kinases phosphorylate centromere-associated protein E at threonine 422, a highly conserved residue located close to the motor domain within a basic stretch of amino acids [9] [10]. This phosphorylation site resides in a consensus motif for Aurora kinase recognition and has been identified in proteomic screens of mitotic spindle proteins [9] [10].

Aurora A kinase, concentrated at the spindle poles, is primarily responsible for phosphorylating threonine 422 on centromere-associated protein E associated with polar-oriented chromosomes [9] [10]. This phosphorylation reduces centromere-associated protein E affinity for individual microtubules and allows the motor to dissociate more readily during processive runs [9] [10]. The biological significance of this regulation becomes apparent when considering that polar kinetochores are surrounded by numerous dynamic astral microtubules nucleated near the poles [9] [10]. Aurora A-mediated phosphorylation creates a form of kinetic proofreading, destabilizing unproductive attachments to individual astral microtubules while allowing productive movement along kinetochore fiber bundles [9] [10].

Aurora B kinase contributes to centromere-associated protein E phosphorylation at threonine 422 through a different mechanism, primarily acting on chromosomes that have not yet achieved proper bi-orientation [9] [10]. The Aurora B-mediated phosphorylation helps modulate centromere-associated protein E motor properties during the establishment of stable kinetochore-microtubule attachments [9] [10]. Inhibition studies using specific Aurora kinase inhibitors demonstrate that both kinases contribute to threonine 422 phosphorylation in vivo, with complete inhibition requiring simultaneous blockade of both Aurora A and Aurora B activities [9] [10].

The phosphorylation of threonine 422 disrupts the binding of protein phosphatase 1 to centromere-associated protein E through a mechanism involving overlapping binding motifs [9] [10]. The protein phosphatase 1 docking motif on centromere-associated protein E overlaps with the Aurora phosphorylation site, and phosphorylation at threonine 422 results in approximately 10-fold reduction in protein phosphatase 1 binding in vitro [9] [10]. This creates a bistable phosphorylation switch where Aurora kinase activity promotes chromosome congression by reducing protein phosphatase 1 binding, while subsequent dephosphorylation by protein phosphatase 1 is required for stable chromosome bi-orientation [9] [10].

Dynein-Mediated Corona Protein Redistribution

The kinetochore corona represents a dynamic fibrous structure that expands during early mitosis to maximize microtubule capture capacity and subsequently undergoes compaction as stable attachments are established [11] [12]. Centromere-associated protein E plays a crucial role in coordinating the redistribution of corona proteins through its interactions with the dynein-dynactin complex and the RZZ-Spindly platform [11] [12].

The corona functions as an integrated scaffold where centromere-associated protein E kinesin controls dynein-dynactin kinetochore loading for coordinated bidirectional transport of chromosome cargo [11] [12]. When corona assembly is prevented through MPS1 kinase inhibition, centromere-associated protein E becomes absolutely required to retain RZZ-Spindly building blocks at kinetochores [11] [12]. This requirement can be bypassed by phosphomimetic mutations in the RZZ-Spindly complex, demonstrating the existence of multiple pathways for corona protein recruitment [11] [12].

Centromere-associated protein E depletion causes substantial reduction of p150 glued, a key dynactin subunit, at kinetochores in prometaphase-arrested cells [11] [12]. This effect is rescued by electroporation of recombinant centromere-associated protein E but not by mutants defective in RZZ-Spindly binding, indicating that centromere-associated protein E contributes to dynein-dynactin recruitment through direct interactions with the corona scaffold [11] [12]. The binding of centromere-associated protein E to the RZZ-Spindly complex is required for full accumulation of dynein-dynactin, positioning centromere-associated protein E as a critical regulator of bidirectional motor coordination [11] [12].

The redistribution of corona proteins follows a temporal pattern that correlates with chromosome congression and attachment maturation [11] [12]. During prometaphase, the corona expands to create a large surface area for initial lateral microtubule capture [11] [12]. As stable end-on attachments form, dynein-mediated stripping removes corona components, with centromere-associated protein E playing a dual role in both promoting initial corona expansion and facilitating subsequent compaction [11] [12]. This dynamic process ensures that chromosomes transition from a state optimized for microtubule capture to one optimized for maintaining stable bi-orientation [11] [12].